molecular formula C9H9BrO2 B583125 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone CAS No. 50342-17-1

1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone

Cat. No. B583125
Key on ui cas rn: 50342-17-1
M. Wt: 229.073
InChI Key: BPQABGQSVOUODJ-UHFFFAOYSA-N
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Patent
US09365551B2

Procedure details

To 3-bromo-4-methylphenol (2 g, 10.69 mmol) was added acetyl chloride (0.80 ml, 11.23 mmol). The mixture was heated at 60° C. for one hour, cooled and aluminium chloride (1.426 g, 10.69 mmol) was added. The mixture was heated at 180° C. for 40 minutes, cooled and quenched by stirring with 5N HCl (20 ml) for 20 minutes. The solid was filtered to yield the title compound as a brown solid. 2.45 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.426 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].[C:10](Cl)(=[O:12])[CH3:11].[Cl-].[Al+3].[Cl-].[Cl-]>>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:10](=[O:12])[CH3:11])=[C:4]([OH:9])[CH:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C=CC1C)O
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
1.426 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring with 5N HCl (20 ml) for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 180° C. for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched
FILTRATION
Type
FILTRATION
Details
The solid was filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1C)C(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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